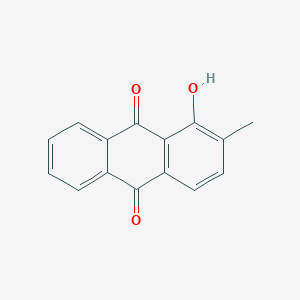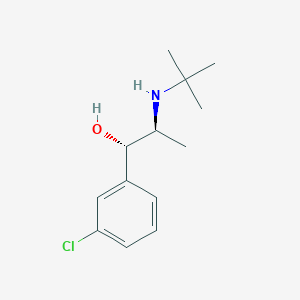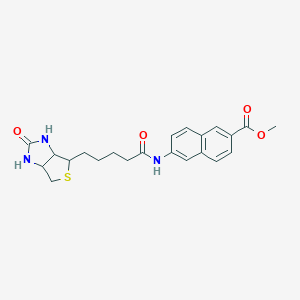
Isoapoptolidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of isoapoptolidin involves the isomerization of apoptolidin upon treatment with methanolic triethylamine, resulting in a mixture of isoapoptolidin and apoptolidin at a 1.4:1 equilibrium. Key strategies for the total synthesis of apoptolidin, and by extension isoapoptolidin, include dithiane coupling reaction, Stille coupling reaction, and Yamaguchi macrolactonization, along with glycosidation reactions to attach carbohydrate units to the molecule (Pennington et al., 2002) (Nicolaou et al., 2003).
Molecular Structure Analysis
The molecular structure of isoapoptolidin has been characterized, detailing a ring-expanded structure compared to its parent compound, apoptolidin. The solution conformation of isoapoptolidin and its rate of isomerization under biologically relevant conditions have been studied, offering insights into its stability and reactivity (Wender et al., 2002).
Chemical Reactions and Properties
Isoapoptolidin exhibits a reduced ability to inhibit mitochondrial F0F1-ATPase compared to apoptolidin, highlighting a significant difference in its biological activity. This reduced potency has been quantified as over 10-fold less than that of its parent compound, suggesting different potential applications and interactions with biological systems (Wender et al., 2002).
Physical Properties Analysis
While specific studies directly addressing the physical properties of isoapoptolidin are limited, the general methodologies applied in the synthesis and structural characterization indirectly provide insights into its physical attributes. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) used in these studies are essential for understanding the compound's physical behavior and stability.
Chemical Properties Analysis
The chemical properties of isoapoptolidin, such as its reactivity and stability, are closely linked to its unique molecular structure. Its ability to undergo isomerization and the presence of multiple hydroxyl groups allow for selective functionalization, which has been explored to investigate the structural basis of its activity and selectivity (Wender et al., 2003).
Mechanism of Action
Target of Action
Isoapoptolidin, a derivative of the apoptolidin family of glycomacrolides, primarily targets the F1 subcomplex of mitochondrial ATP synthase . ATP synthase plays a crucial role in cellular energy production, making it a significant target for isopoptolidin.
Mode of Action
Isoapoptolidin interacts with its target, the F1 subcomplex of mitochondrial ATP synthase, by inhibiting its function . This inhibition is achieved through a unique mode of action, where isopoptolidin binds to the ATP synthase, thereby preventing the synthesis of ATP . It’s important to note that isopoptolidin’s ability to inhibit mitochondrial f0f1-atpase is over 10-fold less than that of apoptolidin .
Biochemical Pathways
The primary biochemical pathway affected by isopoptolidin is the oxidative phosphorylation pathway . By inhibiting ATP synthase, isopoptolidin disrupts this pathway, leading to a decrease in ATP production. This disruption can have downstream effects on various cellular processes that rely on ATP for energy.
Pharmacokinetics
It’s known that isopoptolidin and apoptolidin can equilibrate in water within hours . This suggests that the compound may have a relatively short half-life in biological systems, which could impact its bioavailability.
Result of Action
The inhibition of ATP synthase by isopoptolidin leads to a decrease in ATP production, which can induce apoptosis in transformed cell lines . This selective cytotoxicity towards oncogene-transformed cells makes isopoptolidin a promising therapeutic lead for cancer treatment .
Action Environment
The action of isopoptolidin can be influenced by various environmental factors. For instance, the rate of isomerization of isopoptolidin was measured under biologically relevant conditions and found to approach equilibrium within the time frame of most cell-based assays . This suggests that the compound’s action, efficacy, and stability may be influenced by the specific conditions of the cellular environment.
Safety and Hazards
The safety data sheet for isoapoptolidin advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
(3E,5E,7E,9R,10R,11E,13E,17S,18S,20S,21R)-21-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H96O21/c1-29-17-16-18-40(59)44(69-13)25-41(60)54(78-55(65)33(5)23-31(3)21-30(2)22-32(4)42(20-19-29)76-56-51(64)50(63)52(71-15)37(9)74-56)58(67)35(7)48(61)34(6)43(79-58)24-39(28-68-12)75-47-27-57(11,66)53(38(10)73-47)77-46-26-45(70-14)49(62)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3/b20-19+,29-17+,30-22+,31-21+,33-23+/t32-,34+,35-,36-,37+,38+,39-,40+,41+,42-,43-,44+,45-,46+,47+,48+,49-,50+,51+,52+,53+,54-,56+,57+,58-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIXVQPJBLGABA-PVLPSINKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C=C(C=C(C(=O)OC(C(CC(C(CCC=C(C=CC1OC2C(C(C(C(O2)C)OC)O)O)C)O)OC)O)C3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1/C=C(/C=C(/C=C(/C(=O)O[C@H]([C@H](C[C@@H]([C@H](CC/C=C(/C=C/[C@H]1O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C)OC)O)O)\C)O)OC)O)[C@]3([C@@H]([C@H]([C@H]([C@H](O3)C[C@H](COC)O[C@H]4C[C@]([C@H]([C@@H](O4)C)O[C@H]5C[C@H]([C@@H]([C@H](O5)C)O)OC)(C)O)C)O)C)O)\C)\C)\C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H96O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1129.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoapoptolidin | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Methylsulfonylsulfanylmethyl)phenyl]methanol](/img/structure/B15131.png)
![DI-[2-(4-Pyridyl)ethyl]sulfide](/img/structure/B15134.png)
![S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt](/img/structure/B15136.png)









